molecular formula C19H22N2O2S B4925111 N-[(2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide

N-[(2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide

Cat. No.: B4925111
M. Wt: 342.5 g/mol
InChI Key: WIZUBIRGTWHICN-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide is a chemical compound known for its diverse applications in scientific research This compound is characterized by its unique molecular structure, which includes a carbamothioyl group attached to a 4-propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide typically involves the reaction of 2,6-dimethylaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process allows for the efficient production of the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

N-[(2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

N-[(2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide can be compared with other similar compounds, such as:

  • N-[(2,6-dimethylphenyl)carbamothioyl]cyclohexanecarboxamide
  • N-[(2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide
  • N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide

These compounds share structural similarities but differ in their specific functional groups and molecular arrangements. The uniqueness of this compound lies in its specific propoxybenzamide moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[(2,6-dimethylphenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-12-23-16-10-8-15(9-11-16)18(22)21-19(24)20-17-13(2)6-5-7-14(17)3/h5-11H,4,12H2,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZUBIRGTWHICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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